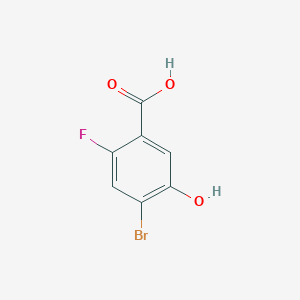

4-Bromo-2-fluoro-5-hydroxybenzoic acid

Übersicht

Beschreibung

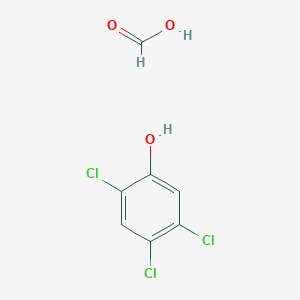

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular weight of 235.01 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-fluoro-5-hydroxybenzoic acid . The InChI code is 1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular weight of 235.01 . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating .Wissenschaftliche Forschungsanwendungen

Environmental and Metabolic Studies

4-Bromo-2-fluoro-5-hydroxybenzoic acid and similar compounds are instrumental in environmental and metabolic research. For instance, a study by (Londry & Fedorak, 1993) used fluorinated compounds to detect aromatic metabolites in a methanogenic consortium. This research demonstrated the degradation pathway of m-cresol to various metabolites, including hydroxybenzoic acid derivatives, highlighting the role of similar compounds in understanding microbial degradation processes.

Microbial Degradation

Research on microbial degradation of halogenated compounds provides insights into the environmental fate of pollutants. A study by (van den Tweel et al., 1987) found that Alcaligenes denitrificans could metabolize halobenzoates, including bromobenzoate. This research is crucial for understanding how microorganisms can be used for bioremediation of contaminated environments.

Crystallographic Studies

Crystallographic studies of benzoic acid derivatives, including those similar to 4-bromo-2-fluoro-5-hydroxybenzoic acid, are essential for understanding molecular structures and interactions. (Pramanik et al., 2019) conducted a study on various substituted benzoic acids to analyze their crystal structures, electronic structures, and molecular electrostatic potential, providing valuable insights for material science and pharmaceutical research.

Metabolic Engineering

In the field of metabolic engineering, derivatives of hydroxybenzoic acid are used as intermediates for synthesizing value-added compounds. (Wang et al., 2018) discussed the biosynthesis of various compounds using 4-hydroxybenzoic acid, which is closely related to 4-bromo-2-fluoro-5-hydroxybenzoic acid, showing its potential in producing industrially important bioproducts.

Novel Assays and Analytical Techniques

New analytical techniques and assays often utilize compounds similar to 4-bromo-2-fluoro-5-hydroxybenzoic acid. For instance, (Ou et al., 2002) developed a novel fluorometric method using fluorescein as a probe to evaluate hydroxyl radical prevention capacity, where the role of similar compounds in the assay could be pivotal.

Safety and Hazards

Wirkmechanismus

Target of Action

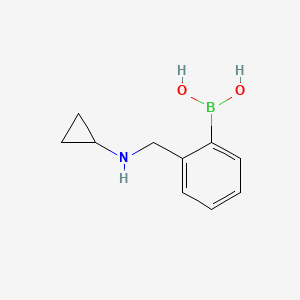

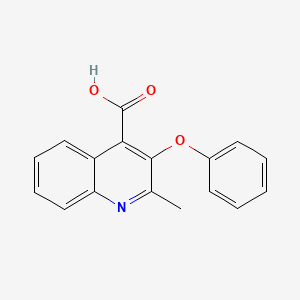

It is known to be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Mode of Action

The 4-Bromo-2-fluoro-5-hydroxybenzoic acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The reaction involves two key steps: oxidative addition and transmetalation .

In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-Bromo-2-fluoro-5-hydroxybenzoic acid participates, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental processes in organic synthesis.

Pharmacokinetics

The compound is known to be solid at room temperature , which may influence its bioavailability.

Result of Action

The result of the action of 4-Bromo-2-fluoro-5-hydroxybenzoic acid is the formation of biaryl intermediates . These intermediates can be further used in the synthesis of various organic compounds.

Action Environment

The action of 4-Bromo-2-fluoro-5-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored away from oxidizing agents, reducing agents, and bases . It is also recommended to avoid breathing dust and contact with skin and eyes . The compound’s action can also be influenced by the reaction conditions, such as temperature and the presence of other reactants .

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWYQJFRTMPNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-hydroxybenzoic acid | |

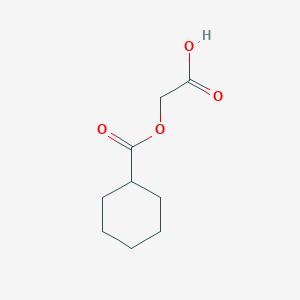

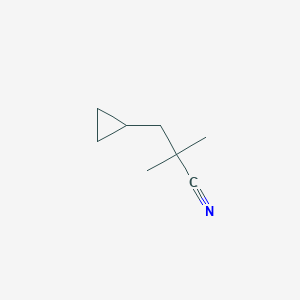

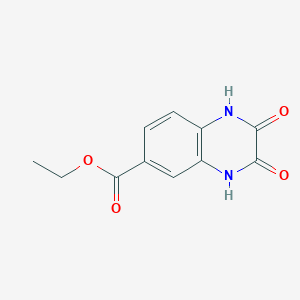

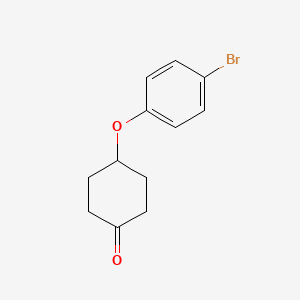

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

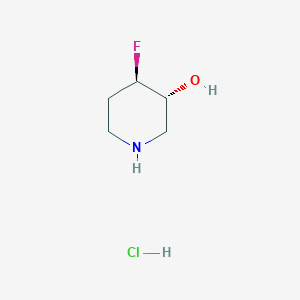

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

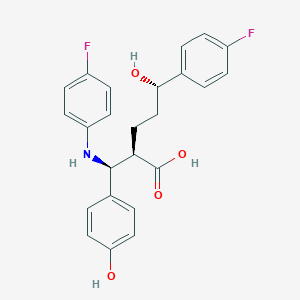

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)